molecular formula C17H16BrNO4S B2523634 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone CAS No. 1705881-33-9

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2523634
CAS No.: 1705881-33-9
M. Wt: 410.28
InChI Key: UHSSFXARLBUHDO-UHFFFAOYSA-N
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Description

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is a complex organic compound that features a unique combination of benzodioxole, thiazepane, and bromofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazepane intermediates, followed by their coupling with the bromofuran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, in cancer cells, the compound may bind to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is unique due to its combination of benzodioxole, thiazepane, and bromofuran moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c18-16-4-3-13(23-16)17(20)19-6-5-15(24-8-7-19)11-1-2-12-14(9-11)22-10-21-12/h1-4,9,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSFXARLBUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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